molecular formula C11H7Cl2F6NO2 B258329 N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Katalognummer B258329
Molekulargewicht: 370.07 g/mol
InChI-Schlüssel: UIFWGNZGVFGIOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide, also known as DCTB, is a synthetic compound that has been widely used in scientific research. DCTB is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play critical roles in many cellular processes, including signal transduction, gene expression, and cell proliferation.

Wirkmechanismus

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, which prevents its activation by diacylglycerol and other activators. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also inhibits the translocation of activated PKC to the plasma membrane, where it carries out its downstream signaling functions. The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to induce apoptosis in cancer cells and to protect against ischemic injury in the brain.
Biochemical and Physiological Effects:
The inhibition of PKC by N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to have a wide range of biochemical and physiological effects. For example, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the proliferation of cancer cells, to induce apoptosis in cancer cells, to protect against ischemic injury in the brain, and to improve glucose tolerance in diabetic mice. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has also been shown to modulate the activity of ion channels and transporters, and to affect the release of neurotransmitters in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has several advantages for lab experiments, including its high potency and selectivity for PKC, its ability to penetrate cell membranes and to inhibit PKC in vivo, and its relative stability and solubility in aqueous solutions. However, N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide also has some limitations, including its potential toxicity and off-target effects, its relatively short half-life in vivo, and its limited availability and high cost.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide and its role in cellular signaling and disease. For example, further studies are needed to elucidate the precise mechanisms by which N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide inhibits PKC and to identify its downstream targets and signaling pathways. Additionally, the potential therapeutic applications of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide in cancer, diabetes, and other diseases should be explored further. Finally, the development of new and more potent PKC inhibitors based on the structure of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide involves the reaction between 2,3-dichlorophenylacetic acid and 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanone in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The purity of N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide can be increased by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is a key regulator of many signaling pathways, and its dysregulation has been implicated in many diseases, including cancer, diabetes, and neurodegenerative disorders. N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide has been shown to inhibit the activity of PKC in vitro and in vivo, and its use has led to the identification of novel PKC substrates and signaling pathways.

Eigenschaften

Produktname

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

Molekularformel

C11H7Cl2F6NO2

Molekulargewicht

370.07 g/mol

IUPAC-Name

N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide

InChI

InChI=1S/C11H7Cl2F6NO2/c12-5-2-1-3-6(8(5)13)20-7(21)4-9(22,10(14,15)16)11(17,18)19/h1-3,22H,4H2,(H,20,21)

InChI-Schlüssel

UIFWGNZGVFGIOO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.